1-(1-Propylpiperidin-4-yl)-4-(propylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-PROPYL-4-PIPERIDYL)-4-(PROPYLSULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-PROPYL-4-PIPERIDYL)-4-(PROPYLSULFONYL)PIPERAZINE typically involves the reaction of 1-propyl-4-piperidone with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-PROPYL-4-PIPERIDYL)-4-(PROPYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-PROPYL-4-PIPERIDYL)-4-(PROPYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. These could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ETHYL-4-PIPERIDYL)-4-(ETHYLSULFONYL)PIPERAZINE
- 1-(1-METHYL-4-PIPERIDYL)-4-(METHYLSULFONYL)PIPERAZINE
Uniqueness
1-(1-PROPYL-4-PIPERIDYL)-4-(PROPYLSULFONYL)PIPERAZINE is unique due to its specific propyl groups attached to the piperidine and piperazine rings. This structural feature may confer distinct pharmacological properties compared to its ethyl or methyl analogs.
Properties
Molecular Formula |
C15H31N3O2S |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1-(1-propylpiperidin-4-yl)-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C15H31N3O2S/c1-3-7-16-8-5-15(6-9-16)17-10-12-18(13-11-17)21(19,20)14-4-2/h15H,3-14H2,1-2H3 |
InChI Key |
BQYIEIXEDWJDCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.